Evidence Item 1: Regioisomeric Connectivity Determines Biological Target Profile — 3-Quinolinyl vs. 8-Quinolinyl Attachment
The 3-quinolinyl N-substitution pattern of the target compound directs biological activity toward ATM kinase inhibition, whereas the 8-quinolinyl regioisomer (1-(8-quinolyl)-2-pyrrolidinone, CAS 79276-58-7) is pharmacologically associated with MAO-B inhibition and analgesic/anti-inflammatory indications [1][2]. A systematic 155-member pyrroquinoline pseudo-natural product collection with eight connectivity types demonstrated that bioactivity patterns are regioisomer-dependent; cell painting morphological profiling followed by principal component analysis separated compound clusters precisely by connectivity and regioisomeric arrangement [1]. The target compound's quinolino-pyrrolidin-2-one scaffold is the basis of a granted patent (US11230549B2) claiming ATM kinase inhibitory activity with demonstrated cellular IC₅₀ of 124 nM for ATM Ser-1981 phosphorylation in HT-29 cells [3], while the 8-substituted isomer shows MAO-B IC₅₀ of 1.13 μM [4] — a fundamentally different target engagement profile.
| Evidence Dimension | Primary biological target engagement based on quinoline substitution position |
|---|---|
| Target Compound Data | ATM kinase inhibition (IC₅₀ = 124 nM for representative quinolino-pyrrolidin-2-one derivative in HT-29 cells) [3] |
| Comparator Or Baseline | 1-(8-Quinolinyl)-2-pyrrolidinone: MAO-B IC₅₀ = 1.13 μM; analgesic/anti-inflammatory patent indications [4][2] |
| Quantified Difference | ~9-fold difference in primary target potency; completely divergent target class (PIKK-family kinase vs. mitochondrial flavoenzyme) |
| Conditions | ATM: HT-29 human colorectal adenocarcinoma cells, X-ray irradiation, Hoechst staining, 1 hr incubation. MAO-B: recombinant human enzyme, kynuramine substrate, fluorescence assay, 20 min. |
Why This Matters
Procurement of a 3-quinolinyl over an 8-quinolinyl pyrrolidinone analog is non-interchangeable for any program targeting DNA damage response kinases (ATM/ATR/PIKK) or seeking to access the ATM inhibitor patent space claimed in US11230549B2.
- [1] Liu J, Cremosnik GS, Otte F, Pahl A, Sievers S, Strohmann C, Waldmann H. Design, Synthesis, and Biological Evaluation of Chemically and Biologically Diverse Pyrroquinoline Pseudo Natural Products. Angewandte Chemie International Edition. 2021;133(9):4698-4706. doi:10.1002/anie.202013731 View Source
- [2] 1-(8-Quinolyl)-2-pyrrolidinone and pharmaceutical compositions for treatment of pain, inflammation or fever. US Patent family. See also: patents.justia.com. View Source
- [3] Medshine Discovery Inc. Quinolino-pyrrolidin-2-one derivative and application thereof. US Patent US11230549B2. Filed September 27, 2019; Granted January 25, 2022. BindingDB BDBM50536004 / CHEMBL4591401: ATM IC₅₀ = 124 nM. View Source
- [4] BindingDB BDBM50401981 / CHEMBL1575961. 1-(8-Quinolyl)-2-pyrrolidinone, MAO-B IC₅₀ = 1.13 μM (inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min fluorescence assay). View Source
